5-(Trifluoromethyl)oxolane-2-carboxylic acid

Description

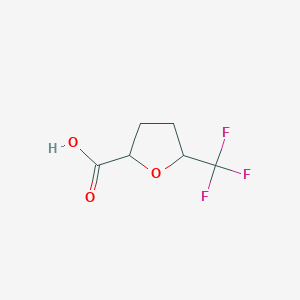

5-(Trifluoromethyl)oxolane-2-carboxylic acid (CAS: 77899-95-7) is a fluorinated derivative of oxolane-2-carboxylic acid, featuring a trifluoromethyl (-CF₃) group at the 5-position of the tetrahydrofuran (oxolane) ring. Its molecular formula is C₆H₇F₃O₃, with a molecular weight of 184.11 g/mol . The compound exists in stereoisomeric forms, such as rac-(2R,5S)-5-(trifluoromethyl)oxolane-2-carboxylic acid (CAS: 1955539-80-6), which highlights the importance of stereochemistry in its applications . The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound valuable in pharmaceutical and agrochemical research .

Properties

IUPAC Name |

5-(trifluoromethyl)oxolane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3O3/c7-6(8,9)4-2-1-3(12-4)5(10)11/h3-4H,1-2H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYUYEDMDUWHWAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)oxolane-2-carboxylic acid typically involves the following steps:

Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, potentially forming oxolane derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.

Major Products:

Oxidation Products: Oxolane derivatives with ketone or aldehyde groups.

Reduction Products: Alcohol derivatives of the original compound.

Substitution Products: Compounds with various functional groups replacing the trifluoromethyl group.

Scientific Research Applications

Biology: In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity and molecular interactions.

Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties.

Industry: In the material science industry, 5-(Trifluoromethyl)oxolane-2-carboxylic acid can be used to develop new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)oxolane-2-carboxylic acid involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or membranes. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 5-(trifluoromethyl)oxolane-2-carboxylic acid with analogous compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent at Position 5 | Key Properties |

|---|---|---|---|---|

| This compound | C₆H₇F₃O₃ | 184.11 | -CF₃ | High lipophilicity; strong electron-withdrawing effect; enhanced acid stability |

| Oxolane-2-carboxylic acid | C₅H₈O₃ | 116.12 | -H (unsubstituted) | Baseline acidity (pKa ~3.5); hydrophilic; used as a solvent intermediate |

| Tetrahydro-5-oxo-2-furancarboxylic acid | C₅H₆O₄ | 130.10 | =O (ketone) | Higher acidity (pKa ~2.8) due to keto group; reactive toward nucleophiles |

| 5-(Pyrrolidine-1-carbonyl)oxolane-2-carboxylic acid | C₁₀H₁₅NO₄ | 213.23 | -CO-(pyrrolidine) | Amide functionality increases hydrogen bonding; potential for coordination |

| 5-[3-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid | C₁₂H₁₁F₃O₃ | 260.21 | -C₆H₄-CF₃ (aromatic substituent) | Aromatic ring introduces π-π interactions; increased steric bulk |

Key Observations:

- Electronic Effects : The -CF₃ group in the target compound exerts a stronger electron-withdrawing effect compared to the -H in oxolane-2-carboxylic acid, lowering the pKa of the carboxylic acid (enhanced acidity) . However, the keto group in Tetrahydro-5-oxo-2-furancarboxylic acid induces even greater acidity due to conjugation with the carbonyl .

- Lipophilicity : The trifluoromethyl group increases logP values significantly, improving membrane permeability—a critical factor in drug design .

- Steric and Functional Modifications : Bulky substituents like -C₆H₄-CF₃ () or -CO-pyrrolidine () alter steric hindrance and solubility, impacting binding affinity in biological targets.

Research Findings and Trends

- Metabolic Stability : Fluorination reduces oxidative metabolism, as seen in analogs like 5-[3-(trifluoromethyl)phenyl]oxolane-2-carboxylic acid, which show prolonged half-lives in vivo .

- Stereochemical Impact : The rac-(2R,5S) isomer (CAS: 1955539-80-6) exhibits distinct pharmacokinetic profiles compared to its enantiomers, underscoring the need for chiral resolution in drug development .

- Toxicity Considerations : While -CF₃ groups are generally inert, metabolites like trifluoroacetic acid (TFA) may accumulate in environmental systems, necessitating ecological assessments .

Biological Activity

5-(Trifluoromethyl)oxolane-2-carboxylic acid (CAS No. 77899-95-7) is an organic compound characterized by a trifluoromethyl group attached to an oxolane ring, which is further substituted with a carboxylic acid group. This unique structure contributes to its biological activity, making it a subject of interest in medicinal chemistry and biological research.

Chemical Structure and Properties

- Molecular Formula : C6H7F3O3

- IUPAC Name : this compound

- Functional Groups : Trifluoromethyl, carboxylic acid

The trifluoromethyl group enhances lipophilicity, which may facilitate interactions with hydrophobic regions of proteins or membranes, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoromethyl moiety is known to influence the pharmacokinetic properties of compounds, potentially enhancing their efficacy in drug development .

Key Mechanisms :

- Lipophilicity Enhancement : The trifluoromethyl group increases the compound's ability to penetrate lipid membranes.

- Hydrogen Bonding : The carboxylic acid group can form crucial interactions with target proteins, influencing their conformation and function.

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit bacterial growth by disrupting membrane integrity or interfering with metabolic pathways .

Anticancer Potential

This compound has been investigated for its potential anticancer effects. Similar compounds have demonstrated the ability to induce apoptosis in cancer cells through mechanisms such as reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Study on Anticancer Activity

A study explored the effects of a similar compound on human cancer cell lines, revealing that it significantly inhibited cell proliferation and induced apoptosis through oxidative stress mechanisms. The findings suggest that the introduction of a trifluoromethyl group may enhance the anticancer activity by increasing cellular uptake and interaction with key metabolic enzymes .

Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of fluorinated carboxylic acids, noting that modifications such as the addition of a trifluoromethyl group could lead to enhanced activity against resistant bacterial strains. The study concluded that these modifications could be vital for developing new antibiotics .

Comparative Analysis

The biological activity of this compound can be compared to other fluorinated compounds:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | Significant |

| 5-(Trifluoromethyl)tetrahydrofuran-2-carboxylic acid | High | Moderate |

| 5-(Trifluoromethyl)oxolane-3-carboxylic acid | Low | High |

This table illustrates that while this compound shows promise, other derivatives may exhibit superior activities in specific applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.